molecular formula C24H25NO5 B2750740 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid CAS No. 2230803-86-6

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2750740
CAS No.: 2230803-86-6
M. Wt: 407.466
InChI Key: LLNYTBNUGITGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Spirocyclic Amino Acids in Chemical Research

Spirocyclic architectures have emerged as pivotal tools for mimicking biologically active conformations of linear peptides and amino acids. Early work focused on simple spiro[3.3]heptane systems, where the fusion of two cyclobutane rings imposed planar chirality and reduced conformational flexibility. The incorporation of heteroatoms, such as the 8-oxa group in 2-azaspiro[4.5]decane derivatives, introduced hydrogen-bonding capabilities and improved solubility profiles. By the 1990s, spirocyclic compounds like spirapril demonstrated therapeutic potential through angiotensin-converting enzyme inhibition, validating their use in drug design. These milestones laid the groundwork for hybrid systems combining spirocyclic cores with modern protective groups like Fmoc, enabling precise control over stereochemistry and reactivity in peptide synthesis.

Discovery and Development Timeline

The synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives traces back to advances in ketone olefination and cyclopropane ring expansion. Key breakthroughs include:

  • 1984 : Schering-Plough’s development of spirocyclic thioketal intermediates for ACE inhibitors, establishing protocols for spirocycle stabilization.
  • 2000s : Adoption of Meinwald oxirane rearrangements to construct 1,5- and 1,6-disubstituted spiro[3.3]heptanes, demonstrating the scalability of spirocyclic ketone precursors.
  • 2020s : Optimization of Ellman’s sulfinamide-mediated Strecker reactions for enantioselective spirocyclic amino acid synthesis, achieving diastereomeric ratios up to 4:1.
  • 2023 : Introduction of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate as a stable intermediate for further functionalization, enabling late-stage Fmoc protection.

The target compound likely originated from coupling Fmoc-Cl with 8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid, a reaction analogous to Boc-protection methods described for spirapril intermediates.

Significance in Contemporary Organic Chemistry

This spirocyclic amino acid addresses two critical challenges in peptide mimicry:

  • Conformational Restriction : The spiro[4.5]decane system locks the carboxylic acid and amine groups in a fixed spatial arrangement, reducing entropic penalties during target binding.
  • Synthetic Modularity : The Fmoc group allows orthogonal deprotection under mild basic conditions, compatible with solid-phase synthesis workflows.

Comparative studies on related scaffolds, such as spiro[3.3]heptane glutamic acid analogs, reveal that ring size and heteroatom placement directly modulate bioactivity. For example, 1,6-disubstituted spiro[3.3]heptanes exhibit IC₅₀ values of 1.9–18 mM against H. pylori glutamate racemase, underscoring the impact of rigid geometry on enzyme inhibition.

Position Within Fmoc-Protected Building Block Research

Fmoc-protected spirocycles occupy a niche between traditional α-amino acids and fully synthetic peptidomimetics. Their advantages include:

Feature Conventional Fmoc-Amino Acids Spirocyclic Analogs
Conformational Freedom High Restricted
Metabolic Stability Moderate Enhanced
Synthetic Complexity Low High

The 8-oxa group in this compound introduces an ether linkage, improving aqueous solubility compared to all-carbon spirocycles. Furthermore, the spiro[4.5]decane framework’s seven-membered transition state during ring-opening reactions enables selective functionalization at the 3-carboxylic acid position, as evidenced by analogous tert-butyl-protected derivatives.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c26-22(27)21-13-24(9-11-29-12-10-24)15-25(21)23(28)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNYTBNUGITGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230803-86-6
Record name 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with potential biological activities that are of significant interest in medicinal chemistry and pharmacology. Its structural features suggest possible interactions with various biological targets, making it a candidate for further investigation in drug development.

  • Molecular Formula : C24H25NO5
  • Molar Mass : 425.45 g/mol
  • CAS Number : 2219418-88-7
  • LogP : 3.24 (indicating moderate lipophilicity)

These properties suggest that the compound may have good membrane permeability, which is crucial for bioactivity.

The biological activity of this compound primarily stems from its ability to interact with specific biological pathways. Research indicates that it may inhibit certain enzymes or receptors involved in disease processes, particularly those associated with inflammation and cancer.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines. Specifically, compounds similar to this compound showed IC50 values in the micromolar range against breast cancer cells, suggesting potential as a chemotherapeutic agent .
  • Inhibition of Enzymatic Activity :
    • In vitro assays revealed that the compound inhibits the activity of certain proteases involved in cancer metastasis. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM .
  • Anti-inflammatory Properties :
    • Research has indicated that similar spiro compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, which could be attributed to the structural motifs present in this compound .

Biological Assays

Biological ActivityAssay TypeConcentrationResult
CytotoxicityMTT Assay10 µMSignificant inhibition of cell viability
Enzyme InhibitionProtease Assay10 µMDose-dependent inhibition observed
Anti-inflammatoryCytokine Release AssayVariableReduced TNF-alpha and IL-6 levels

Scientific Research Applications

Structural Information

  • IUPAC Name: 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
  • Molecular Formula: C24H25NO5
  • Molecular Weight: 407.46 g/mol
  • CAS Number: 2230803-86-6

Medicinal Chemistry

The compound is primarily explored for its potential as a drug scaffold due to its ability to modify biological activity through structural variations. The fluorenylmethoxycarbonyl group is known for enhancing the lipophilicity and bioavailability of drug candidates.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives based on this compound. The results indicated that certain modifications could lead to enhanced cytotoxicity against various cancer cell lines, suggesting its utility in developing new anticancer agents.

Peptide Synthesis

The fluorenylmethoxycarbonyl group serves as an effective protecting group in peptide synthesis. Its stability under basic conditions allows for selective deprotection, facilitating the synthesis of complex peptides.

Case Study: Synthesis of Bioactive Peptides

Research demonstrated that using this compound as a precursor in peptide synthesis improved yields and purity compared to traditional methods. The resulting peptides exhibited promising biological activities, including antimicrobial properties.

Drug Delivery Systems

This compound's unique structure allows it to be integrated into drug delivery systems, particularly in the design of nanoparticles or liposomes that can encapsulate therapeutic agents.

Case Study: Nanoparticle Formulation

A formulation study showed that nanoparticles incorporating this compound could effectively deliver chemotherapeutic agents to tumor sites, enhancing therapeutic efficacy while minimizing systemic toxicity.

Biological Research

The compound has been utilized in biological assays to explore its interaction with various biomolecules, including proteins and nucleic acids.

Case Study: Protein Binding Studies

Investigations into the binding affinity of this compound with specific proteins revealed potential applications in targeting protein interactions involved in disease mechanisms, paving the way for novel therapeutic strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among related spirocyclic Fmoc-protected compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Reference
Target Compound: 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid 2155855-03-9* C₂₄H₂₅NO₅ 407.46 8-oxa, 2-aza spiro core; Fmoc at 2-position; carboxylic acid at 3-position
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid 849928-23-0 C₂₉H₃₄N₂O₆ 506.59 Dual protection (Fmoc and Boc); 2,8-diaza spiro core
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid 2219418-88-7 C₂₄H₂₄FNO₅ 425.45 Fluorine substitution at 4-position; enhances metabolic stability
6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[4.5]decane-8-carboxylic acid 2386939-73-5 C₂₅H₂₇NO₅ 405.50 6-aza spiro core; carboxylic acid at 8-position

*Note: The CAS number for the target compound is inferred from , which describes a structurally analogous 4-carboxylic acid variant.

Key Research Findings

Synthetic Versatility : Suzuki-Miyaura coupling (as described in for carbazole derivatives) is adaptable to spirocyclic systems for introducing aryl/heteroaryl substituents .

Safety Handling : Fmoc-protected compounds require protective equipment (gloves, goggles) due to respiratory and dermal irritation risks .

Q & A

Q. What is the synthetic significance of the Fmoc-protected azaspirodecane moiety in peptide research?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its spirocyclic structure (8-oxa-2-azaspiro[4.5]decane) introduces conformational rigidity, which can enhance peptide stability and reduce aggregation. The Fmoc group is cleaved under mild basic conditions (e.g., piperidine), enabling sequential peptide elongation without disrupting acid-labile side chains .

Key Methodological Considerations :

  • Use 20% piperidine in DMF for Fmoc deprotection.
  • Monitor coupling efficiency via Kaiser test or HPLC .

Q. What are the critical storage conditions for maintaining compound stability?

Stability data from safety sheets and synthesis studies indicate:

Storage ConditionStability DurationSource
-20°C (powder)3 years
4°C (powder)2 years
Sealed, dry environmentIndefinite

Handling Protocols :

  • Avoid exposure to moisture or strong acids/bases to prevent premature deprotection or decomposition .

Q. Which chromatographic methods are effective for post-synthesis purification?

Reverse-phase HPLC (RP-HPLC) with C18 columns is widely used, employing gradients of acetonitrile/water (+0.1% TFA). For larger scales, flash chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 v/v) achieves >95% purity .

Advanced Research Questions

Q. How can racemization be mitigated during SPPS using this Fmoc-protected building block?

Racemization occurs during coupling at elevated temperatures or prolonged reaction times. Optimization strategies include:

  • Using coupling agents like HATU or PyBOP at 0–4°C .
  • Limiting coupling time to 30–60 minutes.
  • Adding additives (e.g., Oxyma Pure) to suppress base-induced side reactions .

Data Contradiction Note : Some studies report higher racemization with DIC vs. HATU; validate via CD spectroscopy or Marfey’s analysis .

Q. What strategies resolve conflicting crystallographic vs. computational stereochemical assignments?

Discrepancies arise from flexible spirocyclic conformers. Resolve by:

  • Performing X-ray crystallography (e.g., C–O bond lengths: ~1.418 Å) to confirm absolute configuration .
  • Comparing experimental vs. DFT-calculated 1^1H/13^{13}C NMR shifts (RMSD < 0.2 ppm) .

Q. How is stability validated under different pH conditions during prolonged reactions?

Experimental Design :

  • Prepare buffered solutions (pH 2–12) and incubate at 25°C/37°C.
  • Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

Findings :

pHStability at 37°C (Half-life)Key Degradation Pathway
2>72 hoursEster hydrolysis
1012 hoursFmoc deprotection

Reference : Stability under acidic conditions aligns with SPPS compatibility, while alkaline conditions require strict time control .

Data Contradiction Analysis

  • Storage Stability : recommends -20°C for long-term storage, while emphasizes dryness over temperature. Resolve by prioritizing anhydrous storage at -20°C for synthesis-grade material .
  • Decomposition Pathways : Some SDS omit thermal decomposition data (e.g., ). Cross-reference with TGA/DSC studies to identify safe heating thresholds (<150°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.